molecular formula C23H31N5O4 B2375958 7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 941974-80-7

7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2375958
M. Wt: 441.532
InChI Key: JLUVWMBXPDLSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O4 and its molecular weight is 441.532. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Activity

One study focused on the design and evaluation of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for serotonin receptors, showing promise for psychotropic activity. These compounds displayed significant affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, with some demonstrating antidepressant-like and anxiolytic-like activities in in vivo models (Chłoń-Rzepa et al., 2013).

Analgesic Activity

Another investigation into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties revealed these compounds as a new class of analgesic and anti-inflammatory agents. They exhibited significant activity in in vivo models, suggesting their potential as effective pain management solutions (Zygmunt et al., 2015).

Structural Analysis and Molecular Interactions

Research on the crystal structure of similar compounds, such as 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, provides insights into the molecular conformation and hydrogen bonding patterns, which are crucial for understanding the biological activity and receptor affinity of these molecules (Karczmarzyk et al., 1995).

properties

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-15-8-7-11-27(12-15)22-24-20-19(21(30)26(4)23(31)25(20)3)28(22)13-17(29)14-32-18-10-6-5-9-16(18)2/h5-6,9-10,15,17,29H,7-8,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUVWMBXPDLSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CC(COC4=CC=CC=C4C)O)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

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